Pentacosane

Catalog No.
S604563
CAS No.
629-99-2
M.F
C25H52
M. Wt
352.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentacosane

CAS Number

629-99-2

Product Name

Pentacosane

IUPAC Name

pentacosane

Molecular Formula

C25H52

Molecular Weight

352.7 g/mol

InChI

InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3

InChI Key

YKNWIILGEFFOPE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

Soluble in benzene, chloroform

Synonyms

n-pentacosane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCC

Material Science

  • Hydrophobic Properties: Pentacosane's inherent hydrophobicity (repels water) makes it valuable in developing water-resistant coatings and membranes. Researchers are exploring its use in creating waterproof textiles, corrosion-resistant materials, and anti-fouling coatings for ships ().

Organic Chemistry

  • Reference Standard

    Due to its high purity (often exceeding 99%), pentacosane serves as a reliable reference standard in various analytical techniques like gas chromatography (GC) and mass spectrometry (MS) (). These techniques help identify and quantify other compounds in a mixture, and pentacosane's consistent properties ensure accurate measurements.

  • Organic Synthesis

    The long-chain structure (25 carbon atoms) of pentacosane can be a valuable starting material for synthesizing other complex organic molecules. Researchers can modify the chain through various reactions to create new functional groups or desired chemical properties ().

Pharmaceutical Research

  • Drug Delivery Systems: The long-chain structure and hydrophobic nature of pentacosane have potential applications in designing drug delivery systems. By incorporating pentacosane into nanoparticles or liposomes, researchers aim to improve drug solubility, targeting, and controlled release within the body (). However, this area of research is still in its early stages.

Pentacosane, with the chemical formula C25H52, is a saturated hydrocarbon belonging to the class of alkanes. It consists of a straight-chain of 25 carbon atoms, making it a long-chain alkane. Pentacosane is typically a colorless, waxy solid at room temperature, with a melting point between 53-56 °C and a boiling point around 169-170 °C under reduced pressure conditions . This compound is insoluble in water but soluble in organic solvents such as benzene and toluene .

Pentacosane is a constituent of various natural waxes and has been identified in several plant sources, including coconuts, avocados, ginkgo nuts, and cardamoms . Its structure can be represented as CH3-[CH2]23-CH3, indicating that it is a linear alkane with no branching.

C25H52+38O225CO2+26H2O\text{C}_{25}\text{H}_{52}+38\text{O}_2\rightarrow 25\text{CO}_2+26\text{H}_2\text{O}

In the presence of strong oxidizing agents like nitric acid, pentacosane may charr and ignite due to the formation of reactive intermediates . Additionally, it can participate in thermal cracking reactions under high temperatures, leading to smaller hydrocarbons .

Pentacosane can be synthesized through several methods:

  • Natural Extraction: It can be isolated from natural waxes found in plants.
  • Fischer-Tropsch Synthesis: This method converts carbon monoxide and hydrogen into hydrocarbons, including pentacosane.
  • Alkylation Reactions: Pentacosane can be synthesized by alkylating smaller alkanes or olefins under specific conditions.
  • Thermal Cracking: Long-chain hydrocarbons can be thermally cracked to yield pentacosane among other products .

Pentacosane has various applications across different fields:

  • Industrial Use: It serves as a raw material in the production of synthetic lubricants and waxes.
  • Phase Change Materials: Due to its thermal properties, pentacosane is utilized in heat storage applications where it can absorb or release heat during phase transitions.
  • Biomarker Research: Its identification in certain foods makes it relevant for nutritional studies .

Research on pentacosane's interactions primarily focuses on its behavior in environmental chemistry and its stability under various conditions. Studies indicate that pentacosane can react with hydroxyl radicals in the atmosphere, influencing its degradation rate . Additionally, its combustion properties are critical for understanding its environmental impact when released into the atmosphere.

Pentacosane shares similarities with other long-chain alkanes. Here are some comparable compounds:

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
TricosaneC23H4846-48152-154
TetracontaneC40H8260-62340-342
HexacosaneC26H5456-58287-289
HeptacosaneC27H5663-65305-307
OctacosaneC28H5866-68315-317

Uniqueness of Pentacosane:

  • Pentacosane stands out due to its specific chain length and resultant physical properties such as melting and boiling points which are intermediate compared to shorter or longer alkanes.
  • Its presence as a natural component in various food sources adds to its significance compared to other similar compounds which may not have such dietary relevance.

Physical Description

Constituent of many naturally occurring waxes. A colorless solid at ambient conditions.
Colorless solid; [CAMEO] White solid; [Alfa Aesar MSDS]

Color/Form

White solid

XLogP3

13.1

Exact Mass

352.406901659 g/mol

Monoisotopic Mass

352.406901659 g/mol

Boiling Point

755.4 °F at 760 mmHg (NTP, 1992)
401.9 °C

Flash Point

120 °C (248 °F) - closed cup

Heavy Atom Count

25

Density

0.8012 at 68 °F (NTP, 1992) - Less dense than water; will float
0.812 g/cu cm at 20 °C

LogP

log Kow = 12.62 (est)

Melting Point

53.3 °C

UNII

BON9H94Y8V

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1.51X10-6 mm Hg at 25 °C (extrapolated)

Pictograms

Health Hazard

Health Hazard

Other CAS

629-99-2

Absorption Distribution and Excretion

Liver, heart, kidneys, muscle and adipose (perirenal and s.c.) /bovine/ tissues were collected from 6 animals for analysis of their hydrocarbon composition. Qualitative and quantitative determinations were carried out by gas chromatography and combined gas chromatography-mass spectrometry. Although differing in the proportions, a homologous series of n-alkanes ranging from n-C12-n-C31 was found in all samples. The isoprenoid hydrocarbons phytane and phytene (phyt-1-ene and phyt-2-ene) were also identified. (These findings have relevance to the health of humans consuming hydrocarbon-contaminated meats.) /n-Alkanes/

Wikipedia

Pentacosane

Biological Half Life

121.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Pentacosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Estimating the age of the adult stages of the blow flies Lucilia sericata and Calliphora vicina (Diptera: Calliphoridae) by means of the cuticular hydrocarbon n-pentacosane

Victoria Bernhardt, Werner Pogoda, Marcel A Verhoff, Stefan W Toennes, Jens Amendt
PMID: 28889865   DOI: 10.1016/j.scijus.2017.04.007

Abstract

Age estimation of insects like blow flies plays an important role in forensic entomology and can answer questions in regard to time of death. So far the focus is on the immature stages of these insects, but recently the adult fly became a target of interest. It has been established that the profile of specific cuticular hydrocarbons (CHCs) changes in a consistent pattern as adult insects age; thus, their analysis could be a promising tool for the age estimation of adult insects. We investigated the CHC n-pentacosane (nC25) on the legs of the adult blow flies Lucilia sericata and Calliphora vicina with gas chromatography-mass spectrometry. The flies were kept at room temperature (17°C±2°C) and 12:12 L:D from Day 1 to Day 20 post-emergence. For each of five flies per species, the amount of nC25 on all legs was determined daily. The amounts of nC25 on C. vicina increased linearly (R
=0.949). No significant difference between sexes could be detected. While L. sericata showed the same linear increase in general, we found significant (p<0.001) differences in the amount of nC25 between males and females. Although the amounts of nC25 increased linearly for both sexes (males: R
=0.948; females: R
=0.920), female L. sericata produced more nC25 than males. An equation for the prediction of fly age is constructed from these data. Although the influence of various environmental factors, e.g., fluctuating temperatures, still needs to be tested, nC25 seems to be a promising tool for the age estimation of adult flies.


n-Pentacosane Acts as both Contact and Volatile Pheromone in the tea Weevil, Myllocerinus aurolineatus

Xiaoling Sun, Xinzhong Zhang, Guangyuan Wu, Xiwang Li, Fenngjing Liu, Zhaojun Xin, Jin Zhang
PMID: 28601939   DOI: 10.1007/s10886-017-0857-5

Abstract

Insect cuticular hydrocarbons (CHCs) play important roles in chemical communication, as well as having ecological and physiological roles. The use of CHCs for mate recognition has been shown in many insect genera, but little is known about their use in the tea weevil Myllocerinus aurolineatus. Here, we provide evidence that CHCs on the surface of sexually mature M. aurolineatus females act as contact sex pheromones, facilitating mate recognition and eliciting copulatory behavior in male weevils. Using gas chromatography-mass spectrometry, we identify n-pentacosane and n-heptacosane as two potential contact pheromone components. Results from arena bioassays showed that n-pentacosane is a component of a contact pheromone of M. aurolineatus. Further results from the Y-tube olfactometer bioassays showed that n-pentacosane also acts as a volatile attractant. Our results greatly improve our understanding of the chemical ecology of M. aurolineatus.


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